

ER-27319 Maleate: A Technical Guide for Allergy and Inflammation Research

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Compound of Interest

Compound Name: *ER-27319 maleate*

Cat. No.: *B10768320*

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Abstract

ER-27319 maleate is a synthetic, acridone-related compound that has demonstrated significant potential in the fields of allergy and inflammation research. It functions as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in the signaling cascade of the high-affinity IgE receptor (FcεRI) on mast cells and basophils. By selectively targeting the activation of Syk, ER-27319 effectively blocks the downstream signaling events that lead to the release of a wide array of inflammatory mediators. This technical guide provides an in-depth overview of **ER-27319 maleate**, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Allergic and inflammatory responses are often initiated by the activation of mast cells and basophils through the cross-linking of cell-surface IgE by allergens. This activation triggers the FcεRI signaling pathway, a complex cascade of intracellular events culminating in degranulation and the release of potent inflammatory mediators such as histamine, arachidonic acid metabolites (e.g., leukotrienes and prostaglandins), and cytokines (e.g., tumor necrosis factor-alpha, TNF-α).^[1] A key player in this pathway is Syk, which becomes activated upon its

association with the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the FcεRI γ subunit.[2]

ER-27319 maleate has emerged as a valuable research tool due to its selective inhibition of Syk phosphorylation and activation within this specific signaling context.[1][2] This selectivity allows for the targeted investigation of the role of Syk in allergic and inflammatory processes, making it a compound of interest for the development of novel therapeutic agents.

Mechanism of Action

ER-27319 maleate exerts its inhibitory effects by selectively interfering with the FcεRI-mediated activation of Syk in mast cells.[1][2] Unlike broader kinase inhibitors, ER-27319 does not inhibit the activity of Lyn kinase, another upstream kinase in the FcεRI pathway, nor does it affect the phosphorylation of the IgE receptor β and γ subunits.[1] Its specificity lies in its ability to inhibit the tyrosine phosphorylation of Syk that is induced by the phosphorylated ITAM of the FcεRI γ subunit.[1][3]

Interestingly, ER-27319 does not inhibit Syk phosphorylation induced by the phospho-Igβ ITAM in B cells, highlighting its selectivity for the mast cell signaling pathway.[1][3] This targeted action prevents the subsequent phosphorylation and activation of downstream signaling molecules such as phospholipase C-γ1 (PLC-γ1), leading to the suppression of inositol phosphate generation, calcium mobilization, and ultimately, the release of allergic and inflammatory mediators.[1][4]

Quantitative Data

The inhibitory effects of **ER-27319 maleate** have been quantified across various mast cell types and against the release of several key inflammatory mediators. The data is summarized in the tables below for easy comparison.

Cell Type	Mediator	ER-27319 Concentration (μM)	% Inhibition (Mean \pm SE)
RBL-2H3 Cells	5-Hydroxytryptamine (5-HT)	10	58.3 \pm 4.5
		30	88.2 \pm 2.1
Inositol Phosphates (IP)	10	62.5 \pm 3.8	
			91.7 \pm 1.5
Arachidonic Acid (AA)	10	55.1 \pm 6.2	
			85.4 \pm 3.7
TNF- α (in cells)	10	45.2 \pm 5.1	
			78.9 \pm 4.3
TNF- α (in medium)	10	52.8 \pm 6.9	
			86.1 \pm 3.2

Table 1: Inhibitory Effects of ER-27319 on Antigen-Induced Responses in RBL-2H3 Cells.[\[1\]](#)

Cell Type	Mediator	IC50 (μM)
Rat Peritoneal Mast Cells	Histamine, pLTs, Prostaglandin D2	~10
RBL-2H3 Cells	Various mediators	~10
Human Cultured Mast Cells	Histamine, Arachidonic Acid	Not explicitly defined, but >80% inhibition at 30 μM

Table 2: Approximate IC50 Values of ER-27319 in Different Mast Cell Types.[\[1\]](#)

Assay	Condition	ER-27319 Concentration (μM)	% Inhibition (Mean \pm SD)
In vitro Syk Phosphorylation	Induced by phospho- γ ITAM of Fc ϵ RI γ	10	68 \pm 9.9
		30	93 \pm 3.3
In vitro Syk Phosphorylation	Induced by phospho-Ig β ITAM	Up to 100	No effect

Table 3: Selective Inhibition of in vitro Syk Phosphorylation by ER-27319.[\[1\]](#)[\[3\]](#)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **ER-27319 maleate**.

Mast Cell Degranulation Assay (β -Hexosaminidase Release)

This assay is a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β -hexosaminidase.

Materials:

- RBL-2H3 cells
- Anti-DNP IgE
- DNP-BSA (antigen)
- **ER-27319 maleate**
- Tyrode's buffer (or similar physiological buffer)
- p-Nitrophenyl-N-acetyl- β -D-glucosaminide (pNAG) substrate solution
- Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

- Triton X-100 (for cell lysis)
- 96-well plates

Procedure:

- **Cell Seeding and Sensitization:** Seed RBL-2H3 cells in a 96-well plate and sensitize them with anti-DNP IgE overnight.
- **Pre-incubation with ER-27319:** Wash the sensitized cells with buffer and then pre-incubate with various concentrations of **ER-27319 maleate** (or vehicle control) for a specified time (e.g., 10-30 minutes) at 37°C.
- **Antigen Stimulation:** Add DNP-BSA to the wells to induce degranulation. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
- **Sample Collection:** Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β -hexosaminidase.
- **Cell Lysis:** Lyse the remaining cells in the wells with Triton X-100 to measure the total cellular β -hexosaminidase content.
- **Enzymatic Reaction:** In a new 96-well plate, mix the collected supernatant and cell lysates with the pNAG substrate solution. Incubate at 37°C until a yellow color develops.
- **Stopping the Reaction:** Add the stop solution to each well.
- **Measurement:** Read the absorbance at 405 nm using a microplate reader.
- **Calculation:** The percentage of β -hexosaminidase release is calculated as: $(\text{Supernatant Absorbance} / (\text{Supernatant Absorbance} + \text{Lysate Absorbance})) * 100$.

In Vitro Syk Phosphorylation Assay

This assay directly measures the effect of ER-27319 on the phosphorylation of Syk.

Materials:

- RBL-2H3 cell cytosolic lysate (as a source of Syk)
- Phosphorylated ITAM peptides (from FcεRI γ subunit and Igβ)
- **ER-27319 maleate**
- ATP
- Kinase buffer
- Anti-Syk antibody
- Anti-phosphotyrosine antibody
- SDS-PAGE gels and Western blotting reagents

Procedure:

- Preparation of Cell Lysate: Prepare a cytosolic fraction from RBL-2H3 cells.
- Kinase Reaction: In a microcentrifuge tube, combine the cell lysate, kinase buffer, phosphorylated ITAM peptide, and the desired concentration of **ER-27319 maleate** (or vehicle control).
- Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 10 minutes).
- Stopping the Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
- Immunoprecipitation (optional but recommended): Immunoprecipitate Syk from the reaction mixture using an anti-Syk antibody.
- Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
- Detection: Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated Syk. Subsequently, strip and re-probe the membrane with an anti-Syk antibody to confirm equal loading.

- Analysis: Quantify the band intensities to determine the extent of Syk phosphorylation inhibition.

TNF- α Release Assay (ELISA)

This protocol outlines the measurement of TNF- α released from mast cells into the culture medium.

Materials:

- Mast cells (e.g., RBL-2H3, primary mast cells)
- Stimulating agent (e.g., antigen, anti-IgE)
- **ER-27319 maleate**
- Commercial TNF- α ELISA kit
- Cell culture medium
- 96-well plates

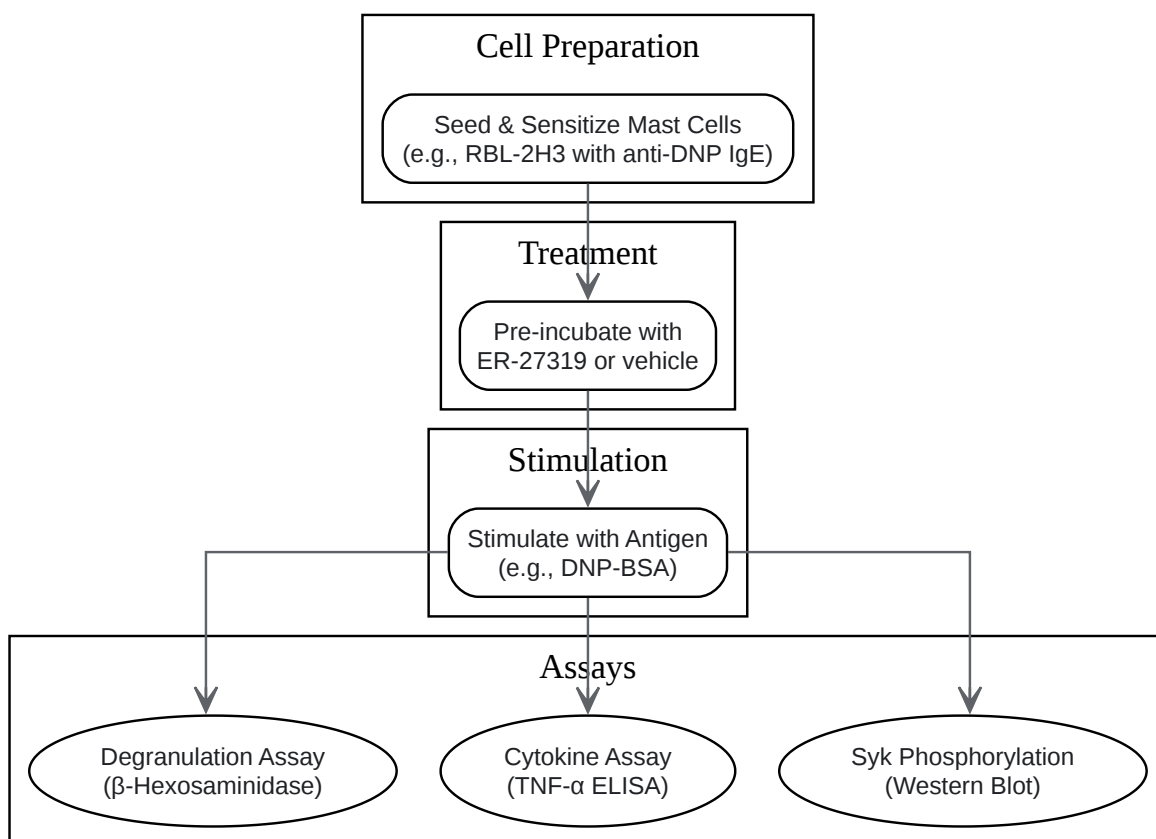
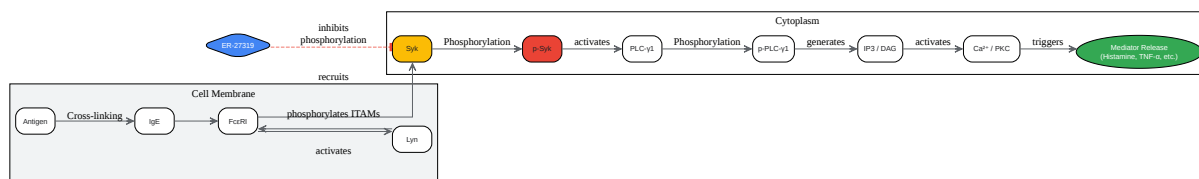
Procedure:

- Cell Culture and Treatment: Culture mast cells in a 96-well plate and pre-incubate with **ER-27319 maleate** at various concentrations.
- Stimulation: Add the stimulating agent to the wells and incubate for a suitable period (e.g., 4-24 hours) to allow for TNF- α production and release.
- Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
- ELISA: Perform the TNF- α ELISA according to the manufacturer's instructions. This typically involves:
 - Adding the collected supernatants and standards to the antibody-coated plate.
 - Incubation and washing steps.

- Addition of a detection antibody.
- Addition of a substrate to produce a colorimetric signal.
- Stopping the reaction and measuring the absorbance.
- Quantification: Calculate the concentration of TNF- α in the samples by comparing their absorbance to the standard curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to **ER-27319 maleate**.



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